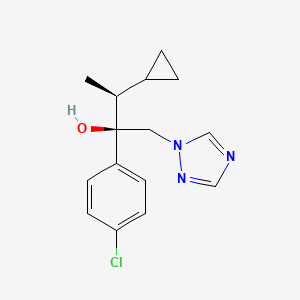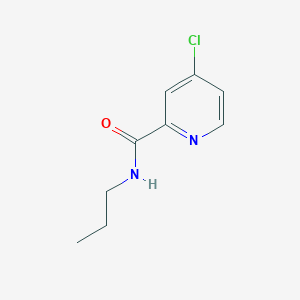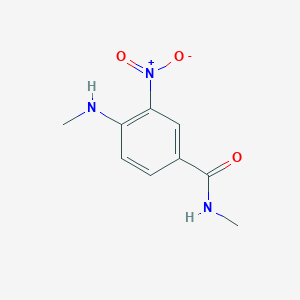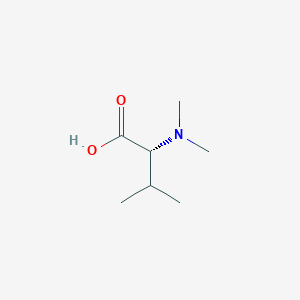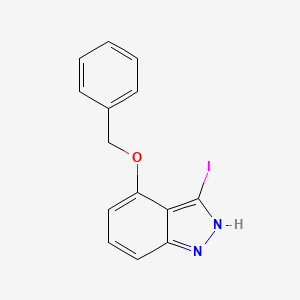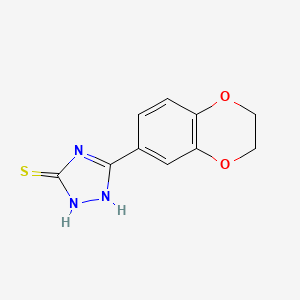![molecular formula C10H22N2 B1451874 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine CAS No. 933719-63-2](/img/structure/B1451874.png)
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine
Descripción general
Descripción
“N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine” is a chemical compound with the CAS Number: 915921-72-1 . It has a molecular weight of 198.35 and its IUPAC name is N-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-2-propanamine . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3 . This indicates that the compound has a complex structure involving a piperidine ring, which is a common feature in many organic compounds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Intermolecular Cyclization: N,N′-dimethylpiperazine, a compound related to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine, can be synthesized via intermolecular cyclization of diethanolamine and methylamine using zeolites and montmorillonite K10 under high pressure. This process, investigated by Narender et al. (2001), highlights the catalyst's reusability without significant loss of activity (Narender, Srinivasu, Kulkarni, & Raghavan, 2001).
Marine Biology
- Uptake by Marine Diatom: Methylamine, a related compound, demonstrates significant uptake and concentration by the marine diatom Cyclotella cryptica, as studied by Wheeler and Hellebust (1981). This process shows differential sensitivity to external conditions like pH and potassium concentration (Wheeler & Hellebust, 1981).
Chemical Analysis
- Vibrational Assignments: Dunkers and Ishida (1995) conducted a study on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally similar to this compound. They provided fundamental vibrational assignments by analyzing the fingerprint region of infrared and Raman spectra (Dunkers & Ishida, 1995).
Chemical Synthesis and Reaction
- Ring-fission/C-C Bond Cleavage Reaction: Jäger et al. (2002) studied the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to a series of products through a complex reaction pathway. This study provides insights into the mechanisms of reactions involving compounds similar to this compound (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biomedical Applications
- Gallium(III) Complexes with Hexadentate Chelators: Silva et al. (2015) synthesized new N4O2-donor acyclic chelators using compounds structurally related to this compound. These chelators are evaluated for their potential in biomedical applications, particularly in forming stable complexes with Ga(III) for imaging and therapy (Silva, Campello, Gano, Fernandes, Santos, Santos, Ascenso, Ferreira, & Paulo, 2015).
Propiedades
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-4-11-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFWZDBGJLFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
